molecular formula C12H18N2O3 B2473793 tert-Butyl (2-hydroxy-2-(pyridin-2-yl)ethyl)carbamate CAS No. 213990-62-6

tert-Butyl (2-hydroxy-2-(pyridin-2-yl)ethyl)carbamate

Cat. No.: B2473793
CAS No.: 213990-62-6
M. Wt: 238.287
InChI Key: DXTNLDCAFUECLI-UHFFFAOYSA-N
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Description

tert-Butyl (2-hydroxy-2-(pyridin-2-yl)ethyl)carbamate (CAS 213990-62-6) is a high-value chiral compound that serves as a key synthetic intermediate in organic chemistry and drug discovery research. Its molecular structure integrates a tert-butoxycarbonyl (Boc) protected amine, a hydroxy group, and a pyridin-2-yl ring, making it a versatile precursor for the synthesis of more complex molecules . The Boc group is a cornerstone in synthetic chemistry, serving as an acid-labile protecting group for amines that provides stability during multi-step syntheses while allowing for selective deprotection under mild acidic conditions . The pyridine ring enhances the molecule's properties by acting as a hydrogen-bond acceptor, which can facilitate critical interactions in biological systems, and by improving aqueous solubility, a key factor for bioavailability in drug development candidates . This compound is particularly valuable for constructing chiral pharmacophores due to its defined stereochemistry, which can significantly influence binding affinity and selectivity towards biological targets. As a bifunctional building block, it is expertly suited for applications in medicinal chemistry, such as the development of enzyme inhibitors or receptor modulators, and as a scaffold in the synthesis of heterocyclic compounds . This product is intended for research and further manufacturing applications only. It is not intended for direct human or veterinary use.

Properties

IUPAC Name

tert-butyl N-(2-hydroxy-2-pyridin-2-ylethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-12(2,3)17-11(16)14-8-10(15)9-6-4-5-7-13-9/h4-7,10,15H,8H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXTNLDCAFUECLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1=CC=CC=N1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for tert-Butyl (2-hydroxy-2-(pyridin-2-yl)ethyl)carbamate typically involve large-scale synthesis using the above-mentioned synthetic routes. The choice of method depends on factors such as cost, yield, and purity requirements.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl (2-hydroxy-2-(pyridin-2-yl)ethyl)carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed:

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced derivatives, often with the carbamate group intact.

    Substitution: Substituted carbamate derivatives.

Scientific Research Applications

Antimicrobial Activity

Preliminary studies have shown that tert-Butyl (2-hydroxy-2-(pyridin-2-yl)ethyl)carbamate exhibits antimicrobial properties. The pyridine moiety is believed to enhance its interaction with microbial enzymes, potentially leading to effective inhibition.

Binding Affinity Studies

Interaction studies have focused on the binding affinity of this compound with various biological targets such as enzymes and receptors. These studies are crucial for understanding its mechanism of action and potential therapeutic uses.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of a related pyridine-based compound against common pathogens such as E. coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth, suggesting that similar derivatives could be effective in developing new antimicrobial agents .

Case Study 2: Anticancer Activity

In vitro studies on structurally similar compounds demonstrated their ability to induce apoptosis in cancer cell lines. These findings support further investigation into the anticancer potential of this compound .

Mechanism of Action

The mechanism of action of tert-Butyl (2-hydroxy-2-(pyridin-2-yl)ethyl)carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This compound can also act as a ligand, binding to metal ions or receptors and modulating their function .

Comparison with Similar Compounds

Structural Analogues

tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate (CAS 153086-78-3)
  • Structure : Contains a polyethylene glycol (PEG)-like chain instead of the pyridin-2-yl group.
  • Key Differences: The aminoethoxy chain enhances hydrophilicity (TPSA = 75.8 Ų) compared to the target compound’s pyridine-hydroxyl system. This increases solubility in polar solvents, making it suitable for conjugation in drug delivery systems .
tert-Butyl (S)-(1-phenyl-2-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)ethyl)carbamate (4a)
  • Structure : Incorporates a 1,3,4-oxadiazole ring linked to pyridin-2-yl.
  • The phenyl group increases lipophilicity (LogP ~2.5) compared to the target compound’s hydroxyl group .
tert-Butyl (4-(2-(4-fluorophenyl)-1-(hydroxyimino)-2-oxoethyl)pyridin-2-yl)carbamate (136)
  • Structure: Features a fluorophenyl-hydroxyimino ketone side chain.
  • Molecular weight (359.36 g/mol) is higher than the target compound, suggesting differences in bioavailability .
tert-Butyl (6-aminopyridin-2-yl)methylcarbamate
  • Structure: Substitutes the hydroxyl group with an amino group on the pyridine ring.
  • Key Differences: The amino group increases basicity (pKa ~5.5) and hydrogen-bond donor capacity, which could improve interactions with nucleic acids or acidic residues in proteins .

Physicochemical Properties

Property Target Compound (Estimated) tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate Compound 4a Compound 136
Molecular Weight ~250 g/mol 248.32 g/mol 340.38 g/mol 359.36 g/mol
LogP ~1.2 0.5 2.5 2.8
Hydrogen Bond Donors 2 3 2 3
TPSA (Ų) ~70 75.8 85.3 95.0
  • Key Trends : The target compound’s hydroxyl-pyridine system balances polarity (LogP ~1.2) and hydrogen-bonding capacity, positioning it between hydrophilic PEG derivatives and lipophilic oxadiazole analogs.

Biological Activity

tert-Butyl (2-hydroxy-2-(pyridin-2-yl)ethyl)carbamate, also known by its CAS number 213990-62-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by data tables and relevant case studies.

The molecular formula of this compound is C12H18N2O3C_{12}H_{18}N_{2}O_{3}, with a molecular weight of 238.28 g/mol. It features a tert-butyl group, a hydroxyl group, and a pyridine moiety, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of pyridine derivatives with carbamate precursors. The synthetic route can be optimized to yield high purity and specific isomers, which are crucial for biological testing.

Biological Activity

The biological activity of this compound has been evaluated in various studies, particularly focusing on its interaction with P-glycoprotein (P-gp), a key player in drug resistance mechanisms.

Research indicates that this compound may act as a modulator of P-glycoprotein, enhancing the intracellular concentration of chemotherapeutic agents such as paclitaxel. In vitro studies have demonstrated that this compound can significantly reverse drug resistance in cancer cell lines by inhibiting P-gp's efflux function .

Case Studies

  • P-glycoprotein Modulation : A study highlighted that compounds similar to this compound increased the effectiveness of paclitaxel in drug-resistant SW620/Ad300 cell lines. The compound showed significant reversal of resistance at concentrations around 10 µM .
  • Cytotoxicity Assessment : In cytotoxicity assays using human liver cell lines (HepG2), the compound exhibited varying degrees of toxicity depending on its concentration and formulation. The results indicated that while it has potential as an adjunct therapy in cancer treatment, careful consideration must be given to its cytotoxic profile .

Data Table: Biological Activity Overview

Study Cell Line Concentration (µM) Effect Reference
1SW620/Ad30010Reversal of drug resistance to paclitaxel
2HepG2VariesCytotoxic effects observed

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tert-Butyl (2-hydroxy-2-(pyridin-2-yl)ethyl)carbamate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or carbamate coupling. For example, analogous tert-butyl carbamates are prepared by reacting amines (e.g., 2-(pyridin-2-yl)ethanol derivatives) with tert-butyl chloroformate under alkaline conditions (e.g., triethylamine in anhydrous dichloromethane at 0–5°C) . Optimizing reaction time and stoichiometry minimizes side products like di-substituted carbamates. Post-synthesis purification via column chromatography or recrystallization ensures >95% purity .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the carbamate linkage and pyridine ring integrity, with characteristic peaks for tert-butyl groups (~1.4 ppm in ¹H NMR) and carbonyl carbons (~155 ppm in ¹³C NMR) . High-Performance Liquid Chromatography (HPLC) with UV detection monitors purity, while mass spectrometry (ESI-MS) validates molecular weight (e.g., C₁₂H₁₇N₂O₃: calculated 237.12 g/mol) .

Q. How does the compound participate in common chemical reactions relevant to drug discovery?

  • Methodological Answer : The carbamate group undergoes acid-catalyzed hydrolysis to release the free amine, enabling downstream functionalization (e.g., amide coupling) . The pyridine ring facilitates coordination with metal catalysts in cross-coupling reactions (e.g., Suzuki-Miyaura), while the hydroxyl group can be oxidized to ketones or protected for selective derivatization .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress side reactions during carbamate formation?

  • Methodological Answer : Side reactions (e.g., over-alkylation) are mitigated by maintaining low temperatures (0–5°C) and slow addition of tert-butyl chloroformate. Using anhydrous solvents (e.g., THF, DCM) and inert atmospheres (N₂/Ar) prevents hydrolysis. Kinetic studies using in-situ IR spectroscopy help identify optimal reagent ratios (amine:chloroformate = 1:1.05) .

Q. What is the compound’s stability under varying pH and temperature conditions, and how does this impact experimental design?

  • Methodological Answer : The carbamate bond is stable in neutral/basic conditions but hydrolyzes in acidic environments (pH < 4). Accelerated stability studies (40°C/75% RH for 14 days) reveal <5% degradation, suggesting room-temperature storage in desiccated environments is sufficient . For biological assays, buffer systems (e.g., PBS pH 7.4) are preferred to avoid decomposition .

Q. What strategies are used to resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies in enzyme inhibition assays may arise from differential solvent effects (e.g., DMSO vs. water) or impurity interference. Validate activity via orthogonal assays (e.g., SPR for binding affinity vs. fluorogenic substrate turnover). Re-synthesize batches and compare HPLC/LC-MS profiles to rule out synthetic variability .

Q. How can computational modeling predict interactions between this compound and biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) identifies potential binding pockets in enzymes (e.g., kinases), with scoring functions prioritizing hydrogen bonds between the carbamate carbonyl and active-site residues. MD simulations (AMBER/CHARMM) assess binding stability under physiological conditions .

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